molecular formula C28H44S2Sn B12538920 [1,1-Bis(phenylsulfanyl)butyl](tributyl)stannane CAS No. 142073-41-4

[1,1-Bis(phenylsulfanyl)butyl](tributyl)stannane

Cat. No.: B12538920
CAS No.: 142073-41-4
M. Wt: 563.5 g/mol
InChI Key: FJAVUCVGLSXJLK-UHFFFAOYSA-N
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Description

1,1-Bis(phenylsulfanyl)butylstannane: is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. The compound is known for its unique structure, which includes a tin atom bonded to a butyl group and two phenylsulfanyl groups. This structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(phenylsulfanyl)butylstannane typically involves the reaction of tributylstannane with a suitable precursor containing the phenylsulfanyl groups. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with tributylstannane under controlled conditions to form the desired product.

Industrial Production Methods: Industrial production of 1,1-Bis(phenylsulfanyl)butylstannane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(phenylsulfanyl)butylstannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding thiols.

    Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, 1,1-Bis(phenylsulfanyl)butylstannane is used as a reagent in organic synthesis. It is particularly useful in radical reactions, where it acts as a radical initiator or stabilizer.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form stable radicals makes it a valuable tool in these studies.

Medicine: In medicine, 1,1-Bis(phenylsulfanyl)butylstannane is being explored for its potential use in drug development. Its unique structure and reactivity may allow for the design of novel therapeutic agents.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(phenylsulfanyl)butylstannane involves its ability to form stable radicals. The tin atom in the compound can undergo homolytic cleavage to generate a tin-centered radical. This radical can then participate in various chemical reactions, including radical addition and substitution reactions. The phenylsulfanyl groups stabilize the radical intermediate, enhancing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

    Tributyltin hydride (Tributylstannane): A commonly used organotin compound with similar radical-forming properties.

    Triphenyltin hydride: Another organotin compound with similar reactivity but different substituents.

Uniqueness: 1,1-Bis(phenylsulfanyl)butylstannane is unique due to the presence of phenylsulfanyl groups, which provide additional stability to the radical intermediates. This stability enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and other applications.

Properties

CAS No.

142073-41-4

Molecular Formula

C28H44S2Sn

Molecular Weight

563.5 g/mol

IUPAC Name

1,1-bis(phenylsulfanyl)butyl-tributylstannane

InChI

InChI=1S/C16H17S2.3C4H9.Sn/c1-2-9-16(17-14-10-5-3-6-11-14)18-15-12-7-4-8-13-15;3*1-3-4-2;/h3-8,10-13H,2,9H2,1H3;3*1,3-4H2,2H3;

InChI Key

FJAVUCVGLSXJLK-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(CCC)(SC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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